molecular formula C12H16O2 B7989227 2-(Butoxymethyl)benzaldehyde

2-(Butoxymethyl)benzaldehyde

Cat. No.: B7989227
M. Wt: 192.25 g/mol
InChI Key: KRFPEYSSGFVPGJ-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative where the benzene ring is substituted with a butoxymethyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of substituted benzaldehydes under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes that ensure high yield and purity. These methods often utilize environmentally friendly reagents and conditions to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-(Butoxymethyl)benzoic acid.

    Reduction: Formation of 2-(Butoxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Butoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular processes and pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

2-(Butoxymethyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

    Benzaldehyde: The parent compound with a simpler structure.

    4-Methoxybenzaldehyde: A derivative with a methoxy group at the para position.

    2-Hydroxybenzaldehyde: A derivative with a hydroxy group at the ortho position.

Uniqueness

This compound is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.

Properties

IUPAC Name

2-(butoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-14-10-12-7-5-4-6-11(12)9-13/h4-7,9H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPEYSSGFVPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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